molecular formula C12H9NO3 B3150863 3-(Pyridin-3-yloxy)benzoic acid CAS No. 697223-52-2

3-(Pyridin-3-yloxy)benzoic acid

Cat. No.: B3150863
CAS No.: 697223-52-2
M. Wt: 215.2 g/mol
InChI Key: QINSUUSYJRJBBR-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yloxy)benzoic acid: is an organic compound with the molecular formula C12H9NO3 and a molecular weight of 215.21 g/mol . This compound is characterized by a benzoic acid moiety substituted with a pyridin-3-yloxy group at the meta position. It is a pale-yellow to yellow-brown solid and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yloxy)benzoic acid can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-3-yloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Pyridin-3-yloxy)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-(Pyridin-3-yloxy)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where the position of the substituent plays a crucial role in the compound’s properties and behavior.

Properties

IUPAC Name

3-pyridin-3-yloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12(15)9-3-1-4-10(7-9)16-11-5-2-6-13-8-11/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINSUUSYJRJBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 1 (571 mg, 2.91 mmol, 1.00 eq) was dissolved in ethanol (12 mL) and 1N NaOH (6 mL) was added. The mixture was refluxed for 18 h and after cooling the reaction was neutralized with 1N HCl (6 mL) and the reaction was concentrated in vacuo. The crude reaction was dissolved in 10% MeOH/CH2Cl2 and the undissolved salt was filtered off and the solvents were removed in vacuo to afford the title compound as a pale-yellow solid: 1H NMR (400 MHz, DMSO-d6) δ 8.47 (d, J=2.4 Hz, 1H), 8.44 (d, J=4.7 Hz, 1H), 7.75 (d, J=7.7 Hz, 1H), 7.60-7.48 (m, 4H), 7.36 (dd, J=8.0, 1.9 Hz, 1H)); ES-MS [M+1]+: 216.1.
Name
Compound 1
Quantity
571 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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